molecular formula C10H15BrN4O2 B1405784 tert-Butyl 3-bromo-7,8-dihydro-[1,2,4]triazolo[4,3-c]pyrimidine-6(5H)-carboxylate CAS No. 1449117-59-2

tert-Butyl 3-bromo-7,8-dihydro-[1,2,4]triazolo[4,3-c]pyrimidine-6(5H)-carboxylate

Cat. No. B1405784
M. Wt: 303.16 g/mol
InChI Key: NSJUWQHRMJTWTL-UHFFFAOYSA-N
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Description

The compound is a derivative of the [1,2,4]triazolo[4,3-c]pyrimidine class . Compounds in this class are known to have diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors (carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors) and antitubercular agents .


Synthesis Analysis

While specific synthesis methods for the compound were not found, similar compounds such as 7-bromo- and 7,8-dibromo-3-tert-butylpyrazolo[5,1-c][1,2,4]triazines were synthesized by reduction of triazine carbonyl with dehydrative aromatization in acidic media .

Scientific Research Applications

  • Structural Chemistry

    • Application : The compound is used in the synthesis and crystal structures of 7,8-bromo (dibromo)-3-tert-butylpyrazolo [5,1-c] [1,2,4]triazines .
    • Method : Novel 7-bromo- and 7,8-dibromo-3-tert-butylpyrazolo[5,1-c][1,2,4]triazines were synthesized by reduction of triazine carbonyl with dehydrative aromatization in acidic media .
    • Results : The lengths and bond angles and the packing of molecules in crystals have been considered .
  • Energetic Materials

    • Application : [1,2,4]triazolo [4,3-b] [1,2,4,5]tetrazine-based energetic materials were synthesized effectively by using monosubstituted tetrazine or tetrazine-based fused rings as starting materials .
    • Results : Compound 5 exhibits excellent insensitivity toward external stimuli (IS = 43 J and FS > 360 N) and a very good calculated detonation performance (Dv = 9408 m s −1 and P = 37.8 GPa) that are comparable to the current secondary-explosive benchmark, CL-20 .
  • Pharmaceuticals

    • Application : The compound is an impurity of Sitagliptin .
    • Results : Sitagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor for treatment of diabetes mellitus type 2 .
  • Cancer Research

    • Application : Discovery of [1,2,4]triazolo [4,3-a]pyrazine derivatives bearing a 4 .
    • Results : The compound with most potential, 22i, exhibited excellent anti-tumor activity against A549, MCF-7 and HeLa cancer cell lines with IC 50 values of 0.83 ± 0.07 μM, 0.15 ± 0.08 μM and 2.85 ± 0.74 μM, respectively, and it also possessed superior c-Met kinase inhibition ability at the nanomolar level (IC 50 = 48 nM) .

properties

IUPAC Name

tert-butyl 3-bromo-7,8-dihydro-5H-[1,2,4]triazolo[4,3-c]pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BrN4O2/c1-10(2,3)17-9(16)14-5-4-7-12-13-8(11)15(7)6-14/h4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSJUWQHRMJTWTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=NN=C(N2C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BrN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 3-bromo-7,8-dihydro-[1,2,4]triazolo[4,3-c]pyrimidine-6(5H)-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 3-bromo-7,8-dihydro-[1,2,4]triazolo[4,3-c]pyrimidine-6(5H)-carboxylate
Reactant of Route 2
tert-Butyl 3-bromo-7,8-dihydro-[1,2,4]triazolo[4,3-c]pyrimidine-6(5H)-carboxylate
Reactant of Route 3
tert-Butyl 3-bromo-7,8-dihydro-[1,2,4]triazolo[4,3-c]pyrimidine-6(5H)-carboxylate
Reactant of Route 4
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tert-Butyl 3-bromo-7,8-dihydro-[1,2,4]triazolo[4,3-c]pyrimidine-6(5H)-carboxylate
Reactant of Route 5
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tert-Butyl 3-bromo-7,8-dihydro-[1,2,4]triazolo[4,3-c]pyrimidine-6(5H)-carboxylate
Reactant of Route 6
Reactant of Route 6
tert-Butyl 3-bromo-7,8-dihydro-[1,2,4]triazolo[4,3-c]pyrimidine-6(5H)-carboxylate

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